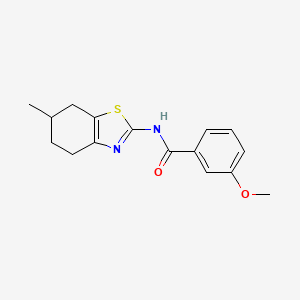

3-méthoxy-N-(6-méthyl-4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety

Applications De Recherche Scientifique

- Applications potentielles: Ces flavones pourraient être utiles pour gérer les affections liées à l'inflammation, telles que les maladies cardiovasculaires et les troubles neurodégénératifs .

- Applications potentielles: Ces composés pourraient être bénéfiques pour gérer l'insuffisance veineuse et favoriser une meilleure circulation sanguine dans les jambes .

- Applications potentielles: Des recherches supplémentaires pourraient explorer leur rôle dans la prévention ou la gestion des maladies cardiaques et le maintien de taux de cholestérol sains .

- Applications potentielles: Ces composés pourraient contribuer au maintien de la santé oculaire et à la prévention de la cataracte .

- Applications potentielles: Enquêter sur leur rôle dans la prévention du cancer ou en tant que thérapie adjuvante pourrait être précieux .

Propriétés antioxydantes et anti-inflammatoires

Insuffisance veineuse et varices

Maladies cardiaques et régulation du cholestérol

Prévention de la cataracte

Propriétés anticancéreuses

Dérivés indoliques et activité antivirale

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that our compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it’s plausible that our compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may also produce a variety of molecular and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine to yield the desired benzamide.

Cyclization: The tetrahydrobenzo[d]thiazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium bor

Propriétés

IUPAC Name |

3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-6-7-13-14(8-10)21-16(17-13)18-15(19)11-4-3-5-12(9-11)20-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNXOWMJZQAKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2379129.png)

![2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2379130.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![N-(2,3-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2379134.png)

![ethyl 4-[(7-{[(furan-2-yl)methyl]carbamoyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2379135.png)

![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE](/img/structure/B2379141.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)

![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)